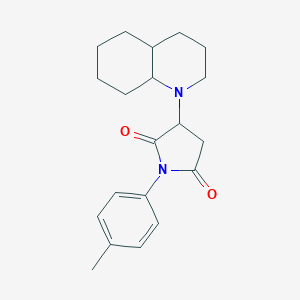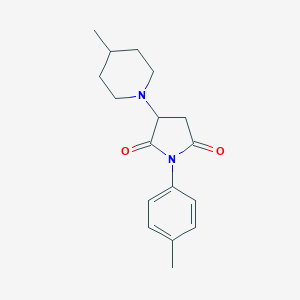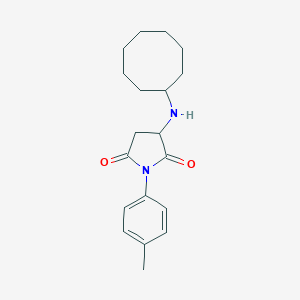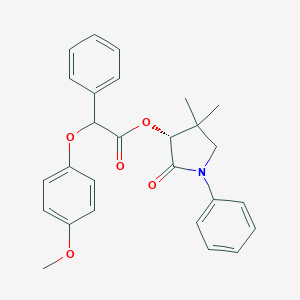![molecular formula C23H12ClN3O2S B304543 8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one](/img/structure/B304543.png)
8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one is a complex heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. . The structure of this compound includes a chloro group, a methoxyphenyl group, and a fused indeno-pyrido-thieno-pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using formic acid or triethyl orthoformate . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the core structure .
科学研究应用
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one has several scientific research applications:
作用机制
The mechanism of action of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one lies in its specific combination of functional groups and fused ring systems, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C23H12ClN3O2S |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C23H12ClN3O2S/c1-29-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)20(28)18(16)27-23-17(15)19-21(30-23)22(24)26-10-25-19/h2-10H,1H3 |
InChI 键 |
VRXFJVBJUUGACZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)

![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
